molecular formula C7H5Br2F B1621302 1,5-Dibromo-2-fluoro-4-methylbenzene CAS No. 93765-84-5

1,5-Dibromo-2-fluoro-4-methylbenzene

Cat. No. B1621302
CAS RN: 93765-84-5
M. Wt: 267.92 g/mol
InChI Key: ZLDSERFKDDAPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dibromo-2-fluoro-4-methylbenzene is a chemical compound with the molecular formula C7H5Br2F . It has an average mass of 267.92 Da .


Molecular Structure Analysis

The molecular structure of 1,5-Dibromo-2-fluoro-4-methylbenzene consists of a benzene ring substituted with bromine atoms at the 1 and 5 positions, a fluorine atom at the 2 position, and a methyl group at the 4 position .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, such as 1,5-Dibromo-2-fluoro-4-methylbenzene, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents decrease the ability to donate π-electron density, making these compounds weakly coordinating solvents or readily displaced ligands. This characteristic facilitates their use in defining well-controlled reaction environments and enhancing the efficiency of catalytic processes. The chemical inertness of these compounds, combined with their ability to undergo C-H and C-F bond activation under specific conditions, opens new avenues for organic synthesis and material science applications (Pike, Crimmin, & Chaplin, 2017).

Synthesis of Valuable Organic Intermediates

1,2-Dibromobenzenes are pivotal precursors in various organic transformations, particularly those involving the intermediate formation of benzynes. The strategic synthesis of such derivatives, including those similar to 1,5-Dibromo-2-fluoro-4-methylbenzene, through regioselective bromination and halogen/metal permutations, underscores their significance. These methodologies provide efficient routes to synthetically valuable compounds, highlighting the critical role of dibromo-fluoro-methylbenzenes in advanced organic synthesis (Diemer, Leroux, & Colobert, 2011).

Photophysics and Material Science

The study of the photophysics of related fluorobenzenes, such as 1,4-diethynyl-2-fluorobenzene, in solution and crystalline forms reveals the impact of chromophore aggregation and planarization on their photophysical properties. These insights are vital for designing materials with specific optical and electronic characteristics, informing the development of novel photonic and electronic materials based on fluorinated aromatic compounds (Levitus et al., 2001).

Fluoroaromatic Compounds in Crystal Engineering

The study of C-H···F interactions in the crystal structures of fluorobenzenes, including those structurally related to 1,5-Dibromo-2-fluoro-4-methylbenzene, enhances our understanding of weak intermolecular interactions. This knowledge is crucial for crystal engineering, enabling the design of materials with desired physical properties. The research into these interactions aids in the development of more efficient processes for the synthesis and crystallization of pharmaceuticals and agrochemicals (Thalladi et al., 1998).

Advances in Photocatalytic Transformations

Fluorinated aromatic compounds play a significant role in photocatalytic transformations, serving as powerful organophotocatalysts. Their unique electronic properties, derived from the fluorine atoms, contribute to their efficiency in promoting various organic reactions. This research paves the way for the development of metal-free, sustainable photocatalytic processes in synthetic chemistry (Shang et al., 2019).

properties

IUPAC Name

1,5-dibromo-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDSERFKDDAPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382297
Record name 2,4-Dibromo-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2-fluoro-4-methylbenzene

CAS RN

93765-84-5
Record name 1,5-Dibromo-2-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93765-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dibromo-2-fluoro-4-methylbenzene
Reactant of Route 2
1,5-Dibromo-2-fluoro-4-methylbenzene
Reactant of Route 3
Reactant of Route 3
1,5-Dibromo-2-fluoro-4-methylbenzene
Reactant of Route 4
Reactant of Route 4
1,5-Dibromo-2-fluoro-4-methylbenzene
Reactant of Route 5
Reactant of Route 5
1,5-Dibromo-2-fluoro-4-methylbenzene
Reactant of Route 6
Reactant of Route 6
1,5-Dibromo-2-fluoro-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.